3-Hydroxy-5,7-pregnadien-20-one
Overview
Description
3-Hydroxy-5,7-pregnadien-20-one is a steroidal compound that belongs to the class of pregnadienes. It is known for its role as a precursor in the biosynthesis of equilin, a type of estrogen found in the urine of pregnant mares
Mechanism of Action
Target of Action
3-Hydroxy-5,7-pregnadien-20-one is a precursor to equilin in horse fetal gonads . Equilin is one of the active ingredients in conjugated estrogens, which are used in hormone replacement therapy.
Biochemical Pathways
The biosynthesis of this compound in horse fetal gonads is part of a cholesterol-independent pathway . This pathway is responsible for the production of equilin and other ring B-unsaturated estrogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5,7-pregnadien-20-one typically involves the use of steroidal precursors. One common method includes the reaction of 3β-acetoxy-7α-bromo-pregn-5-en-20-one with tetrabutylammonium fluoride in tetrahydrofuran at 0-25°C, followed by treatment with potassium carbonate in tetrahydrofuran and methanol . This method yields 3β-pregna-5,7-dienol-20-one as a pale yellowish-beige solid with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5,7-pregnadien-20-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.
Reduction: This reaction can reduce the double bonds or the carbonyl group.
Substitution: This reaction can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-keto-5,7-pregnadien-20-one, while reduction can yield 3-hydroxy-5,7-pregnadien-20-ol.
Scientific Research Applications
3-Hydroxy-5,7-pregnadien-20-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: It is studied for its role in the biosynthesis of estrogens in horses.
Industry: It is used in the production of steroidal drugs and other pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5,7-androstadien-17-one: Another steroidal compound involved in estrogen biosynthesis.
Equilin: A direct product of 3-Hydroxy-5,7-pregnadien-20-one, known for its estrogenic activity.
Uniqueness
This compound is unique due to its specific role as a precursor in the biosynthesis of equilin. Its structure and reactivity make it a valuable compound for studying steroidal biosynthesis and developing estrogen-related therapies .
Properties
IUPAC Name |
1-[(3S,9S,10R,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,15,17-19,23H,6-12H2,1-3H3/t15-,17+,18-,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVNPWWLYMFLEI-UIALTGQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81968-78-7 | |
Record name | 3-Hydroxy-5,7-pregnadien-20-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081968787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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